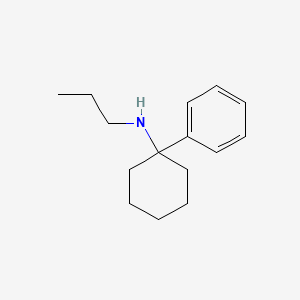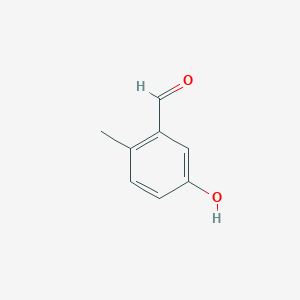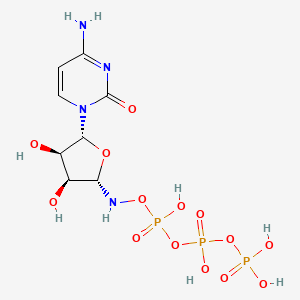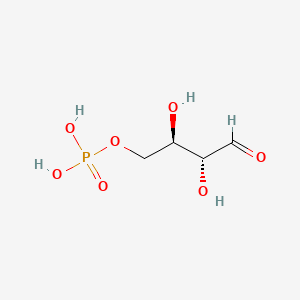
D-赤藓糖4-磷酸
描述
D-赤藓糖4-磷酸: 是简单糖赤藓糖的磷酸酯。 它在几个代谢途径中起着至关重要的中间体作用,包括戊糖磷酸途径和卡尔文循环 。 这种化合物对于芳香族氨基酸和其他重要生物分子的生物合成至关重要 .
科学研究应用
D-赤藓糖4-磷酸有几种科学研究应用:
作用机制
D-赤藓糖4-磷酸通过参与几个代谢途径发挥其作用。 在戊糖磷酸途径中,它由转醛醇酶的作用形成,并进一步代谢以产生必需的生物分子 。 在莽草酸途径中,它与磷酸烯醇式丙酮酸反应生成DAHP,它是合成芳香族氨基酸的前体 .
与相似化合物的比较
相似化合物:
D-核糖5-磷酸: 另一种参与戊糖磷酸途径的单糖磷酸.
D-葡萄糖6-磷酸: 糖酵解和戊糖磷酸途径中的关键中间体.
独特性: D-赤藓糖4-磷酸因其在莽草酸途径中的特定作用而独一无二,莽草酸途径对于芳香族氨基酸的生物合成至关重要。 这条途径在动物体内不存在,使D-赤藓糖4-磷酸成为开发抗菌剂和除草剂的潜在靶点 .
生化分析
Biochemical Properties
D-Erythrose 4-phosphate is involved in various biochemical reactions. It acts as a substrate for several enzymes, including transaldolase and fructose-bisphosphate aldolase. Transaldolase catalyzes the formation of D-Erythrose 4-phosphate and fructose 6-phosphate from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate . In the Calvin cycle, fructose-bisphosphate aldolase catalyzes the formation of sedoheptulose 1,7-bisphosphate from D-Erythrose 4-phosphate and dihydroxyacetone phosphate . Additionally, D-Erythrose 4-phosphate is a precursor in the shikimate pathway, where it reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, catalyzed by DAHP synthase .
Cellular Effects
D-Erythrose 4-phosphate influences various cellular processes. It is involved in the biosynthesis of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan, which are essential for protein synthesis and other cellular functions . This compound also plays a role in the metabolism of vitamin B6, contributing to the synthesis of pyridoxal phosphate, an important coenzyme in many enzymatic reactions . Furthermore, D-Erythrose 4-phosphate affects cell signaling pathways and gene expression by serving as a precursor for several biomolecules involved in these processes .
Molecular Mechanism
At the molecular level, D-Erythrose 4-phosphate exerts its effects through various binding interactions and enzymatic reactions. It binds to enzymes such as transaldolase and fructose-bisphosphate aldolase, facilitating the transfer of carbon units between sugar phosphates . In the shikimate pathway, D-Erythrose 4-phosphate reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, a key intermediate in the biosynthesis of aromatic amino acids . Additionally, D-Erythrose 4-phosphate is involved in the production of erythronate-4-phosphate through the action of erythrose-4-phosphate dehydrogenase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Erythrose 4-phosphate can change over time. This compound is relatively stable under standard conditions but may degrade under extreme pH or temperature . Long-term studies have shown that D-Erythrose 4-phosphate can influence cellular function by altering metabolic flux and gene expression . In vitro and in vivo studies have demonstrated that D-Erythrose 4-phosphate can affect the stability and activity of enzymes involved in its metabolic pathways .
Dosage Effects in Animal Models
The effects of D-Erythrose 4-phosphate vary with different dosages in animal models. At low doses, it supports normal cellular functions by participating in essential metabolic pathways . At high doses, D-Erythrose 4-phosphate may exhibit toxic effects, including disruptions in metabolic processes and enzyme activities . Studies have shown that excessive amounts of D-Erythrose 4-phosphate can lead to adverse effects on cellular metabolism and overall health .
Metabolic Pathways
D-Erythrose 4-phosphate is involved in several metabolic pathways, including the pentose phosphate pathway and the Calvin cycle . In the pentose phosphate pathway, it is formed from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate through the action of transaldolase . In the Calvin cycle, D-Erythrose 4-phosphate is produced from fructose 6-phosphate and glyceraldehyde 3-phosphate by the enzyme fructose-bisphosphate aldolase . Additionally, D-Erythrose 4-phosphate is a precursor in the shikimate pathway, contributing to the biosynthesis of aromatic amino acids .
Transport and Distribution
Within cells, D-Erythrose 4-phosphate is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that D-Erythrose 4-phosphate reaches its target sites within the cell, where it participates in metabolic reactions . The localization and accumulation of D-Erythrose 4-phosphate are regulated by its interactions with other biomolecules and cellular structures .
Subcellular Localization
D-Erythrose 4-phosphate is localized in specific subcellular compartments, where it performs its biochemical functions. In plants, it is primarily found in plastids, where it participates in the Calvin cycle and the shikimate pathway . In other organisms, D-Erythrose 4-phosphate may be localized in different cellular compartments depending on the specific metabolic pathways it is involved in . The subcellular localization of D-Erythrose 4-phosphate is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
准备方法
合成路线和反应条件: D-赤藓糖4-磷酸可以通过酶促反应合成。 一种常见的方法涉及转醛醇酶,它催化从七碳糖7-磷酸和3-磷酸甘油醛形成D-赤藓糖4-磷酸和6-磷酸果糖 。 另一种方法涉及赤藓糖4-磷酸脱氢酶,它在NAD+存在下将D-赤藓糖氧化为D-赤藓糖4-磷酸 .
工业生产方法: D-赤藓糖4-磷酸的工业生产通常通过微生物发酵实现。 对特定菌株的细菌或酵母进行基因工程改造,使其过量表达合成D-赤藓糖4-磷酸所需的酶 .
化学反应分析
反应类型: D-赤藓糖4-磷酸经历了几种类型的化学反应,包括:
常见试剂和条件:
形成的主要产物:
相似化合物的比较
D-ribose 5-phosphate: Another monosaccharide phosphate involved in the pentose phosphate pathway.
D-glucose 6-phosphate: A key intermediate in glycolysis and the pentose phosphate pathway.
Uniqueness: D-erythrose 4-phosphate is unique due to its specific role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. This pathway is absent in animals, making D-erythrose 4-phosphate a potential target for developing antimicrobial agents and herbicides .
属性
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHMDNPXVRFFGS-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C=O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Erythrose 4-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
585-18-2 | |
| Record name | Erythrose, 4-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Erythrose 4-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-erythrose 4-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03937 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ERYTHROSE 4-PHOSPHATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2156QF7O8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Erythrose 4-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


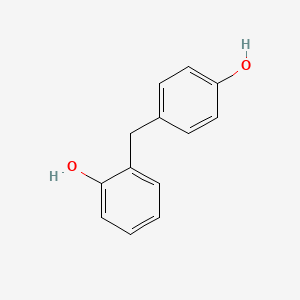
![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)
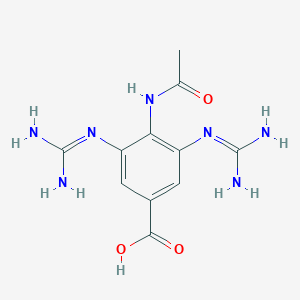

![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)
![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)
![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)
![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)
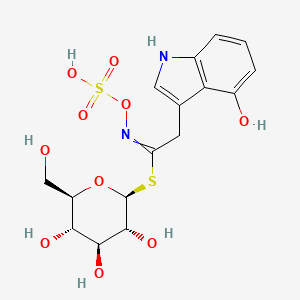
![4-[[[2-(4-Fluorophenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1195008.png)
![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)
